molecular formula C13H10FN3S B1437993 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-04-5

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1437993
M. Wt: 259.3 g/mol
InChI Key: CBCQPFLDIDWAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (6F-PYMBT) is a novel synthetic compound with a wide range of applications in scientific research. It has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Antimycobacterial Applications

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives have been explored for their potential antimycobacterial activities. Sathe et al. (2011) synthesized compounds with structural similarities and reported that some showed promising antimicrobial activity. Pejchal et al. (2015) further synthesized a series of novel compounds with the 6-fluorobenzothiazole moiety and evaluated their antibacterial and antifungal activities against various strains, revealing comparable or slightly better activity than certain medicinal standards (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011) (Pejchal, Pejchalová, & Růžičková, 2015).

Sensor Applications

The compound has been utilized in designing fluorescence probes. Wei (2012) designed novel iron ion fluorescent probes based on 2-phenylbenzo[d]thiazole and bis-2-picolylamine, showing significant potential for iron ion recognition in solutions, indicating the compound's utility in sensor applications (Wei, 2012).

properties

IUPAC Name

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQPFLDIDWAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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